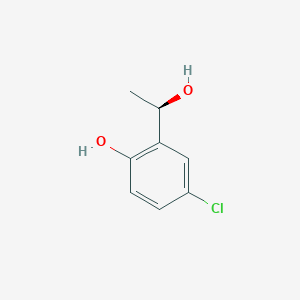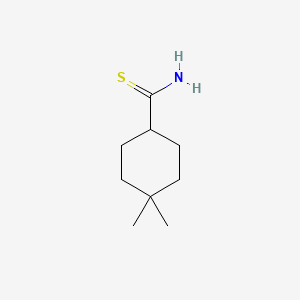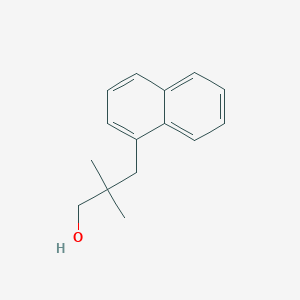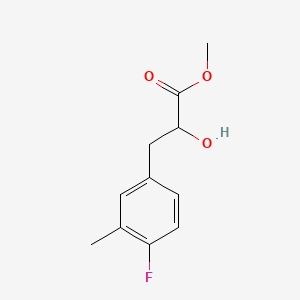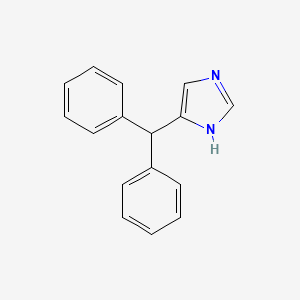
3-(bromomethyl)-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a bromomethyl group and an ethylamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-N-ethylbenzamide typically involves the bromination of a benzamide precursor. One common method is the bromination of N-ethylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-N-ethylbenzamide can undergo several types of chemical reactions:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the amide group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)-N-ethylbenzamide, while oxidation with potassium permanganate could produce 3-(bromomethyl)-N-ethylbenzoic acid.
Applications De Recherche Scientifique
3-(Bromomethyl)-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(bromomethyl)-N-ethylbenzamide depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-N-ethylbenzamide: Similar structure but with a chlorine atom instead of bromine.
3-(Methyl)-N-ethylbenzamide: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
N-ethylbenzamide: The parent compound without any substituents on the benzene ring.
Uniqueness
3-(Bromomethyl)-N-ethylbenzamide is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
3-(bromomethyl)-N-ethylbenzamide |
InChI |
InChI=1S/C10H12BrNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
Clé InChI |
QSPAYEBCVUVAJP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=CC(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)

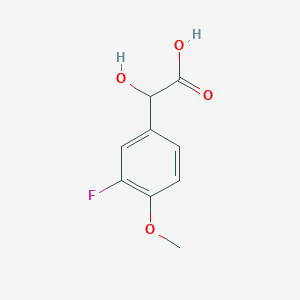
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

